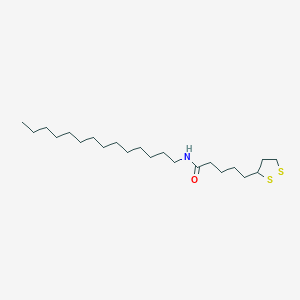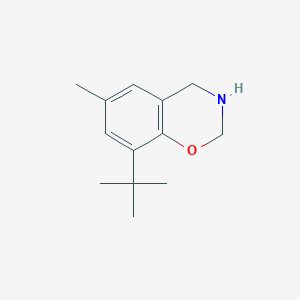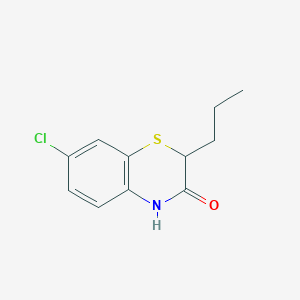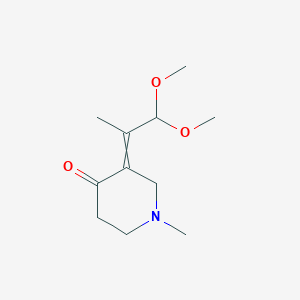
1-(3-Fluorophenyl)butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluorophenyl)butane-1,4-diol is an organic compound with the molecular formula C10H13FO2. It contains a fluorophenyl group attached to a butane-1,4-diol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with butane-1,4-diol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluorophenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(3-Fluorophenyl)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(3-Fluorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, influencing their activity. The compound’s effects are mediated through its binding to these targets, leading to various biochemical and physiological responses .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)butane-1,4-diol
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 1,1-Bis(4-fluorophenyl)butane-1,4-diol
Uniqueness: 1-(3-Fluorophenyl)butane-1,4-diol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This positional difference can result in distinct properties and applications compared to its analogs .
Propiedades
Número CAS |
874904-54-8 |
|---|---|
Fórmula molecular |
C10H13FO2 |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)butane-1,4-diol |
InChI |
InChI=1S/C10H13FO2/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7,10,12-13H,2,5-6H2 |
Clave InChI |
IINKVEORTXTOIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C(CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
![2-[(Octadecyloxy)methyl]pentanedinitrile](/img/structure/B14182203.png)
![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)

![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)


![Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane](/img/structure/B14182271.png)
![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
